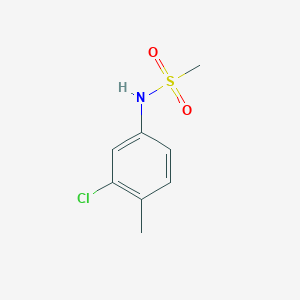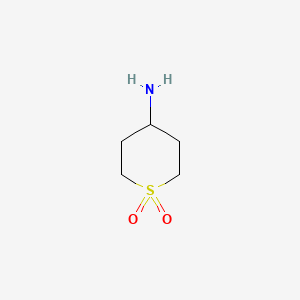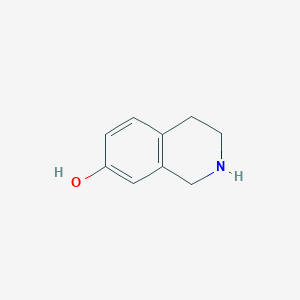
2-(Trimethylsilyl)thiazol
Übersicht
Beschreibung
2-(Trimethylsilyl)thiazole is a useful source of formyl anion for the construction of 1,2-dihydroxyaldehyde fragments, en route to higher carbohydrates .
Synthesis Analysis
2-(Trimethylsilyl)thiazole can be prepared from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . It can be easily prepared on a multigram scale .
Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilyl)thiazole is C6H11NSSi .
Chemical Reactions Analysis
2-(Trimethylsilyl)thiazole is an effective one-carbon homologating reagent for alkoxy aldehydes, amino aldehydes, and dialdoses .
Physical and Chemical Properties Analysis
2-(Trimethylsilyl)thiazole has a boiling point of 51–53°C/10 mmHg, a density of 0.992 g/mL, and a refractive index of 1.4980 . It is insoluble in water but very soluble in CH2Cl2, diethyl ether, and THF . It is supplied in liquid form .
Wissenschaftliche Forschungsanwendungen
1. Synthese von Aminopentosen und Sphingosin 2-(Trimethylsilyl)thiazol kann bei der Synthese von Aminopentosen und Sphingosin verwendet werden . Diese Verbindungen spielen eine wichtige Rolle in biologischen Systemen. Aminopentose sind Bestandteile vieler bioaktiver Verbindungen und Medikamente, während Sphingosine an verschiedenen Zellprozessen beteiligt sind.
2. Formyl-Anion-Äquivalent für die Ein-Kohlenstoff-Homologisierung Diese Verbindung dient als Formyl-Anion-Äquivalent für die Ein-Kohlenstoff-Homologisierungsmethode geschützter Monosaccharide . Dies ist nützlich bei der Synthese seltener Hexosen, die sechs-Kohlenstoff-Zucker sind, die Anwendungen in verschiedenen Bereichen haben, einschließlich der Lebensmittelindustrie und der Medizin .
Aufbau von 1,2-Dihydroxyaldehyd-Fragmenten
this compound ist eine nützliche Quelle für Formyl-Anionen für den Aufbau von 1,2-Dihydroxyaldehyd-Fragmenten . Diese Fragmente sind wichtig bei der Synthese höherer Kohlenhydrate, die wichtige Bestandteile vieler biologischer Moleküle sind .
Metallierung von Thiazolen
this compound kann an der Metallierung von Thiazolen beteiligt sein . Metallierungsreaktionen umfassen Lithiierung, Magnesierung, Zinquierung, Caldation, Boronierung und Silylierung . Die Anwendung der metallierten Thiazole konzentriert sich auf nukleophile Additionen und metallkatalysierte Kreuzkupplungsreaktionen .
Synthese des Thiazolylpeptids GE2270A
Die Stärke dieser metallierten Reaktionen wird in der Totalsynthese des Thiazolylpeptids GE2270A deutlich . Dieses Peptid weist eine bedeutende biologische Aktivität auf und wird in verschiedenen Forschungsanwendungen eingesetzt .
Antitumoraktivität
this compound-Derivate wurden synthetisiert und auf ihre Antitumoraktivität gegenüber K562-Malignzellen untersucht . Dies unterstreicht das Potenzial dieser Verbindung in der Krebsforschung und -behandlung .
Wirkmechanismus
Target of Action
It is known to be a useful source of formyl anion for the construction of 1,2-dihydroxyaldehyde fragments .
Mode of Action
2-(Trimethylsilyl)thiazole acts as a one-carbon homologating reagent for alkoxy aldehydes, amino aldehydes, and dialdoses . It can be prepared from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . It is employed as a formyl anion equivalent .
Biochemical Pathways
It is used in the synthesis of amino pentoses and sphingosines , indicating its involvement in carbohydrate and lipid metabolism.
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
Its use in the synthesis of amino pentoses and sphingosines suggests that it may have an impact on cellular processes involving these compounds.
Action Environment
The action of 2-(Trimethylsilyl)thiazole can be influenced by environmental factors such as temperature and solvent. It is stored at a temperature between 2-8°C . It is very soluble in THF, dichloromethane, and diethyl ether, but insoluble in water . These factors can affect the stability and efficacy of the compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(Trimethylsilyl)thiazole plays a crucial role in biochemical reactions, particularly in the synthesis of amino pentoses and sphingosines . It acts as a formyl anion equivalent, facilitating the one-carbon homologation of protected monosaccharides, which is essential in the synthesis of rare hexoses . The compound interacts with various enzymes and proteins involved in carbohydrate metabolism, including glycosyltransferases and glycosidases. These interactions are primarily based on the compound’s ability to donate formyl groups, thereby modifying the structure and function of the target biomolecules .
Cellular Effects
The effects of 2-(Trimethylsilyl)thiazole on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, 2-(Trimethylsilyl)thiazole can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These changes in cellular signaling and gene expression ultimately impact cellular metabolism, including the synthesis and degradation of various biomolecules .
Molecular Mechanism
At the molecular level, 2-(Trimethylsilyl)thiazole exerts its effects through several mechanisms. One of the primary modes of action is its ability to act as a formyl anion equivalent, facilitating the transfer of formyl groups to target biomolecules . This transfer can lead to the modification of enzyme active sites, resulting in either inhibition or activation of enzymatic activity . Additionally, the compound can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function . These binding interactions can lead to changes in gene expression and cellular signaling pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trimethylsilyl)thiazole have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to 2-(Trimethylsilyl)thiazole has been shown to have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Trimethylsilyl)thiazole vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, with no significant adverse reactions reported . At higher doses, 2-(Trimethylsilyl)thiazole can induce toxic effects, including cellular damage and disruption of normal physiological processes . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications . Additionally, the compound’s impact on various physiological parameters, such as blood chemistry and organ function, has been studied to assess its overall safety profile .
Metabolic Pathways
2-(Trimethylsilyl)thiazole is involved in several metabolic pathways, primarily related to carbohydrate metabolism . The compound interacts with enzymes such as glycosyltransferases and glycosidases, facilitating the transfer of formyl groups and the synthesis of complex carbohydrates . Additionally, 2-(Trimethylsilyl)thiazole can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
The transport and distribution of 2-(Trimethylsilyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments . Additionally, 2-(Trimethylsilyl)thiazole can bind to various intracellular proteins, influencing its localization and activity . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-(Trimethylsilyl)thiazole is influenced by several factors, including its chemical structure and interactions with cellular components . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals and post-translational modifications . These localization patterns are critical for understanding the compound’s activity and function within the cell . Additionally, the subcellular localization of 2-(Trimethylsilyl)thiazole can influence its interactions with other biomolecules, further modulating its biochemical effects .
Eigenschaften
IUPAC Name |
trimethyl(1,3-thiazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NSSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCHUDDPWPQOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343242 | |
| Record name | 2-(Trimethylsilyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79265-30-8 | |
| Record name | 2-(Trimethylsilyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIMETHYLSILYL) THIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)





![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)







